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molecular formula C8H5BrO2 B103412 6-bromo-3H-isobenzofuran-1-one CAS No. 19477-73-7

6-bromo-3H-isobenzofuran-1-one

Cat. No. B103412
M. Wt: 213.03 g/mol
InChI Key: BELKVKMBIAENSA-UHFFFAOYSA-N
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Patent
US03963704

Procedure details

6-Bromophthalide (5.85 gms; 0.0275 mole), N-bromosuccinimide (4.89 gm; 0.0275 mole) and azobisbutyronitrile (0.1 gm) were gently refluxed in dry carbon tetrachloride (200 ml.) for 2 hours. On cooling, the succinimide was filered off and the solvent removed in vacuo to give an oil, which was used immediately.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][O:7][C:8]2=[O:9])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O.N(CCCC#N)=NCCCC#N.C1(=O)NC(=O)CC1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:6]1[C:5]2[C:10](=[CH:11][C:2]([Br:1])=[CH:3][CH:4]=2)[C:8](=[O:9])[O:7]1

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
BrC1=CC=C2COC(=O)C2=C1
Name
Quantity
4.89 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NCCCC#N)CCCC#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil, which

Outcomes

Product
Name
Type
Smiles
BrC1OC(=O)C2=CC(=CC=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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